methyl (2-bromo-4-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate
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Overview
Description
Methyl (2-bromo-4-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is a complex organic compound that features a variety of functional groups, including bromine, ester, and thiazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-bromo-4-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate can be achieved through a multi-step process involving the following key steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.
Esterification: The ester group can be introduced by reacting the appropriate carboxylic acid with an alcohol in the presence of an acid catalyst.
Coupling reactions: The final step involves coupling the thiazolidine derivative with the brominated phenoxy compound under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-bromo-4-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The thiazolidine ring and ester groups can be oxidized or reduced under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids or bases: For hydrolysis reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized derivatives of the thiazolidine ring or ester group.
Hydrolysis products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Organic synthesis: As a building block for the synthesis of more complex molecules.
Medicinal chemistry: Potential use in the development of pharmaceutical drugs due to its diverse functional groups.
Biological studies: As a probe to study biochemical pathways and interactions.
Material science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2-bromo-4-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate would depend on its specific application. In general, the compound could interact with biological targets through its functional groups, forming covalent or non-covalent interactions. The thiazolidine ring, ester, and bromine groups could play key roles in these interactions, affecting molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler ester with a bromine atom, used in organic synthesis and pharmaceutical applications.
Ethyl acetate: A common ester used as a solvent and in organic synthesis.
Thiazolidine derivatives: Compounds containing the thiazolidine ring, used in medicinal chemistry for their biological activities.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[[3-bromo-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO7S/c1-3-25-14(20)8-19-16(22)13(27-17(19)23)7-10-4-5-12(11(18)6-10)26-9-15(21)24-2/h4-7H,3,8-9H2,1-2H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMOOPROKNOMBC-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)OC)Br)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)OC)Br)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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